molecular formula C18H13N3OS B2584178 3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide CAS No. 1226453-49-1

3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide

Cat. No. B2584178
CAS RN: 1226453-49-1
M. Wt: 319.38
InChI Key: CMBOIUXJMOMFQI-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is a key component in many biologically active compounds. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Thiazole, on the other hand, is a ring compound that contains both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of indole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Thiazole is a ring compound that contains both sulfur and nitrogen in the ring .


Chemical Reactions Analysis

Indole and thiazole moieties are known to undergo various chemical reactions. For example, indole can undergo electrophilic substitution at the C3 position . Thiazole can undergo reactions such as halogenation, acylation, and alkylation .


Physical And Chemical Properties Analysis

Indole is a crystalline solid that is colorless and has a distinct odor . Thiazole is also a colorless liquid with a pyridine-like odor .

Scientific Research Applications

Potential Cannabinoid Receptor Activity

Research involving thiazolylindoles, a category to which "3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide" could be related, has identified novel compounds with potential activity at cannabinoid receptors. These findings suggest a basis for exploring therapeutic applications in areas influenced by cannabinoid receptor activity (Westphal et al., 2015).

Supramolecular Gelators

A study on N-(thiazol-2-yl)benzamide derivatives, which share a core structural similarity with "3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide," highlighted their role as supramolecular gelators. This research underscores the significance of methyl functionality and S⋯O interaction in their gelation behavior, providing insights into novel materials for various applications (Yadav & Ballabh, 2020).

Anti-inflammatory Properties

Compounds derived from thiazole and thiazoline, including structures similar to "3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide," have demonstrated anti-inflammatory activities. These findings suggest the potential for developing new anti-inflammatory drugs (Lynch et al., 2006).

Alkaline Phosphatase Inhibitors

Bi-heterocyclic benzamides, potentially including "3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide" derivatives, have been identified as potent inhibitors of alkaline phosphatase. This activity is relevant for medical conditions related to bone and teeth calcification (Abbasi et al., 2019).

Antifungal Agents

Research into thiazolyl benzamide derivatives has explored their potential as antifungal agents, indicating a broad spectrum of biological activities associated with this chemical structure. These compounds exhibit promising antifungal properties, suggesting their utility in developing new antifungal medications (Narayana et al., 2004).

Mechanism of Action

The mechanism of action of compounds containing indole and thiazole moieties can vary widely depending on the specific compound and its biological target. For example, some indole-containing compounds have been found to have antimicrobial activity .

Future Directions

The future directions for research on “3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide” would likely depend on the results of initial studies on its properties and potential applications. Given the biological activity of many indole and thiazole-containing compounds, it’s possible that this compound could be studied for potential medicinal applications .

properties

IUPAC Name

3-indol-1-yl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c22-17(20-18-19-9-11-23-18)14-5-3-6-15(12-14)21-10-8-13-4-1-2-7-16(13)21/h1-12H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBOIUXJMOMFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide

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